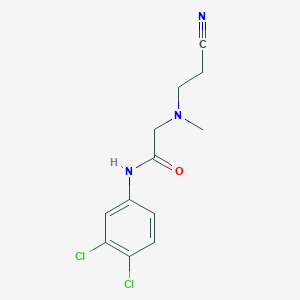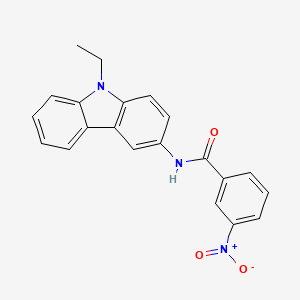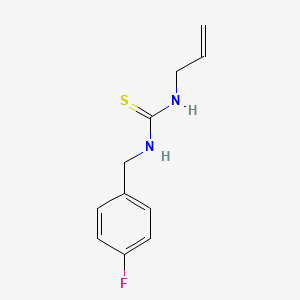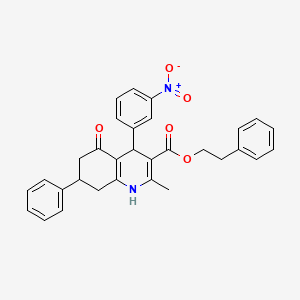
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide, also known as CDMG, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential treatment for certain diseases. In
Wirkmechanismus
The mechanism of action of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide involves the inhibition of DPP-IV, which is a serine protease that cleaves peptides at the N-terminal end of proline or alanine residues. By inhibiting this enzyme, N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide increases the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects in animal models. As mentioned earlier, N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide in lab experiments is its specificity for DPP-IV inhibition. This makes it a useful tool for studying the mechanisms of action of this enzyme and its role in various diseases. However, one limitation of using N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide in lab experiments is its potential toxicity. Studies have shown that high doses of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide can cause liver damage in animal models, suggesting that caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. Another area of research is the investigation of the potential therapeutic applications of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide in various diseases, such as type 2 diabetes, Alzheimer's disease, and Parkinson's disease. Finally, further studies are needed to better understand the potential toxicity of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide and to develop strategies for minimizing its toxicity in lab experiments.
Synthesemethoden
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. This intermediate is then reacted with ethyl chloroformate to form N~1~-(3,4-dichlorophenyl)-N~2~-methyl-N~2~-(2-chloroethyl)glycinamide. Finally, this intermediate is reacted with sodium cyanide to form the desired product, N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been studied for its potential applications in various areas of scientific research. One area of research where N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has shown promise is in the study of the mechanisms of action of certain enzymes. Specifically, N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism. This inhibition has been shown to increase insulin secretion and improve glucose tolerance in animal models, suggesting that N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide may have potential as a treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-17(6-2-5-15)8-12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7H,2,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDXLLQDQDCDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-cyanoethyl(methyl)amino]-N-(3,4-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)

![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)